molecular formula C11H8BrFN2 B13250287 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine

5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine

Cat. No.: B13250287
M. Wt: 267.10 g/mol
InChI Key: YNUWXNKCEDMGPH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine (CAS 2060046-00-4) is a high-purity chemical building block specifically designed for advanced medicinal chemistry and drug discovery research. With a molecular formula of C11H8BrFN2 and a molecular weight of 267.10, this compound features a bipyridine structure substituted with bromo, fluoro, and methyl groups, making it a versatile intermediate for constructing complex target molecules .This compound serves as a crucial synthetic intermediate in the development of potent p38α mitogen-activated protein (MAP) kinase inhibitors . The p38α MAP kinase pathway is a well-established therapeutic target for modulating pro-inflammatory cytokines, such as TNF-α and interleukin-1β, which are implicated in a range of conditions including rheumatoid arthritis, psoriasis, and neurodegenerative diseases . The strategic placement of halogen atoms on the pyridine rings allows for sequential, site-specific functionalization; the fluorine atom is amenable to nucleophilic aromatic substitution, while the bromine atom enables participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce diverse carbon and heteroatom chains . This reactivity profile facilitates the synthesis of focused libraries for structure-activity relationship (SAR) studies.Researchers value this compound for its role in optimized synthetic routes that improve overall yield and scalability for generating pyridinylimidazole-type inhibitors, avoiding the need for early-stage palladium-catalyzed steps . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H8BrFN2

Molecular Weight

267.10 g/mol

IUPAC Name

5-bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine

InChI

InChI=1S/C11H8BrFN2/c1-7-5-10(15-6-9(7)12)8-3-2-4-14-11(8)13/h2-6H,1H3

InChI Key

YNUWXNKCEDMGPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=C(N=CC=C2)F

Origin of Product

United States

Preparation Methods

Key Steps:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of 2-fluoropyridin-3-yl precursor Nucleophilic substitution of 3-chloropyridine with fluorinating agents (e.g., Selectfluor) Moderate to high yields (~60-80%)
2 Introduction of methyl group at position 4 Methylation via Friedel–Crafts alkylation or methylation reagents like methyl iodide with Lewis acids Variable yields (~50-70%)
3 Halogenation at position 5 Bromination using N-bromosuccinimide (NBS) under controlled conditions Yields >80%
4 Coupling of pyridinyl-3-yl with 4-methylpyridine derivative Cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling Yields vary (~50-75%)

Research Findings:
This approach is often used when starting from substituted pyridines, offering flexibility in functional group placement. However, selectivity can be challenging, requiring optimized conditions to prevent over-halogenation or undesired substitutions.

Multi-Step Synthesis from 2-Amino-4-chloropyridine

This route is supported by patent literature and experimental research, emphasizing the use of readily available intermediates and avoiding hazardous reagents.

Proposed Synthetic Route:

Step 1: Bromination of 2-Amino-4-chloropyridine

  • Reagents: N-bromo-succinimide (NBS) in dichloromethane (DCM)
  • Conditions: 0°C, reaction time ~30 minutes
  • Outcome: Formation of 5-bromo-2-amino-4-chloropyridine with yields exceeding 80%

Step 2: Diazotization and Chlorination

  • Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium hydroxide (NaOH), chlorinating agents (e.g., N-chlorosuccinimide)
  • Conditions: -30°C for diazotization, room temperature for chlorination
  • Outcome: Conversion to 5-bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine with overall yields >50%

Step 3: Coupling and Purification

  • Reagents: Standard organic solvents and chromatography techniques for purification.

Alternative Synthesis via Building Block Assembly

Another viable approach involves synthesizing the pyridine core with desired substituents through building blocks like 2-fluoro-4-methylpyridine derivatives, followed by coupling reactions.

Key Steps:

Step Description Reagents & Conditions Yield & Notes
1 Synthesis of 2-fluoro-4-methylpyridine Multi-step reactions starting from pyridine derivatives Overall yield ~57%
2 Functionalization at the 5-position Bromination or other halogenation methods High selectivity achievable
3 Coupling with appropriate intermediates Cross-coupling reactions Variable yields (~50-70%)

Research Findings:
This route emphasizes modular synthesis, allowing for the incorporation of various substituents and facilitating structure-activity relationship studies. It is particularly useful for medicinal chemistry applications.

Summary of Research Discoveries and Data

Methodology Starting Materials Key Reactions Typical Yields Advantages Limitations
Direct substitution Commercial pyridine derivatives Fluorination, methylation, bromination 50-80% Flexible, modular Selectivity issues
Multi-step from 2-amino-4-chloropyridine 2-Amino-4-chloropyridine Bromination, diazotization, chlorination >80% (bromination), >50% (overall) Cost-effective, scalable Multiple steps required
Building block assembly 2-Fluoro-4-methylpyridine derivatives Cross-coupling, halogenation 50-70% Modular, suitable for SAR Requires multiple steps

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine carboxylic acids.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential applications in drug discovery. Its derivatives are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to specific receptors. The presence of bromine and fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets. The exact pathways involved vary based on the biological system and the specific derivative used.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts electronic, steric, and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2) Key Properties/Applications Reference
Target Compound C₁₁H₈BrFN₂ 283.1 (calculated) 2-Fluoropyridin-3-yl Potential pharmaceutical intermediate -
5-Bromo-2-(4-chlorophenyl)-4-methylpyridine C₁₂H₉BrClN 282.56 4-Chlorophenyl Enhanced lipophilicity due to Cl
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine C₁₂H₁₆BrNO 270.18 Cyclohexyloxy (ether) Increased solubility in nonpolar media
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine C₉H₉BrF₂NO 273.1 (estimated) 2,2-Difluoroethoxy Electron-withdrawing, metabolic stability

Key Observations :

  • Fluoropyridinyl vs.
  • Ether vs. Aromatic Substituents : Cyclohexyloxy and difluoroethoxy groups improve solubility but reduce aromatic interactions critical for target binding in drug design .

Halogen and Methyl Substituent Effects

Variations at positions 4 and 5 alter steric and electronic profiles:

Compound Name Substituents (Positions 4/5) Boiling Point (°C) Density (g/cm³) Reference
Target Compound CH₃ (4), Br (5) Not reported Not reported -
5-Bromo-2-((4-bromophenyl)ethynyl)-4-methylpyridine CH₃ (4), Br (5), ethynyl (2) 418.9 (predicted) 1.74 (predicted)
2-Bromo-3-methylpyridine CH₃ (3), Br (2) Not reported Not reported

Key Observations :

  • Ethynyl vs.
  • Methyl Position : Methyl at position 4 (target) vs. position 3 () alters steric hindrance, affecting synthetic accessibility and molecular packing.

Biological Activity

5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is C₉H₈BrF₁N₂, with a molecular weight of approximately 267.10 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

The biological activity of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing downstream signaling pathways. Specific mechanisms may vary depending on the biological context and target involved.

Enzyme Inhibition

Research indicates that 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development in conditions such as cancer and inflammation.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, a study reported significant growth inhibition in HeLa cells with an IC₅₀ value indicating effective cytotoxicity at lower concentrations. The compound's activity was enhanced with prolonged exposure, suggesting a time-dependent effect on cell viability .

Concentration (µM)Percent Viable Cells (48h)Percent Viable Cells (72h)
562.67%45.53%
1046.77%30.38%
2029.33%21.64%

Case Studies

  • Cell Proliferation Inhibition : A study highlighted the compound's effectiveness against HeLa cells, showing a dose-dependent decrease in cell viability over time, indicating potential for further development as an anticancer agent .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

The biological activity of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine can be compared with other pyridine derivatives known for their pharmacological properties.

CompoundActivity TypeIC₅₀ Value (µM)
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridineAnticancer[Data Pending]
BPU (1-[3-(trifluoromethyl)benzyl]urea)Anticancer9.22 ± 0.17
Other Fluorinated PyridinesVariesVaries

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